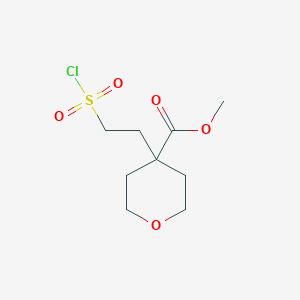
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-44-9 . It has a molecular weight of 270.73 . This compound is used in scientific research and its unique properties enable its application in various fields such as organic synthesis, pharmaceutical development, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-(2-(chlorosulfonyl)ethyl)tetrahydro-2H-pyran-4-carboxylate . The InChI code is 1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 .科学的研究の応用
Enzyme System Substrate
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate has been investigated as a substrate for methyl-coenzyme M reductase, an enzyme system in Methanobacterterium thermoautotrophicum. This enzyme is significant in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
Organic Compound Oxidation
The compound has roles in the selective oxidation of water-soluble organic compounds by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process is crucial for the functionalization of various organic molecules, including p-toluenesulfonic acid and ethanol (Labinger et al., 1993).
Synthesis of Coronafacic Acids
This chemical is used in the total synthesis of racemic and optically active coronafacic acids. The synthesis process involves several steps, including reduction, hydrolysis, and chromatography (Ohira, 1984).
Photochemistry of Cycloalkenones
Its derivatives are used in the study of photochemistry of cycloalkenones. These studies provide insights into the photocyclization processes and the formation of specific compounds under irradiation (Anklam, Lau, & Margaretha, 1985).
Ferroelectric Liquid Crystalline Polysiloxanes
Derivatives of this compound are synthesized for use in ferroelectric side chain liquid crystalline polysiloxanes. These compounds exhibit interesting mesomorphic behaviors and are significant in materials science (Hsiue & Chen, 1995).
Chemical Modification-Assisted Sequencing
This compound plays a role in chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. This application is critical for understanding DNA modifications and methylation patterns (Lu et al., 2013).
Anticonvulsant Enaminones
It is also used in the synthesis of anticonvulsant enaminones. These structures are studied for their potential in treating seizures, with specific focus on their crystal structures and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).
Palladium-Catalyzed Methylation and Arylation
The compound is involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process is significant in organic synthesis and pharmaceutical chemistry (Giri et al., 2007).
Matrix-Isolated Photochemistry
It is also used in the study of the photochemistry and vibrational spectra of matrix-isolated compounds. These studies are crucial for understanding the behavior of organic compounds in various conditions (Lopes et al., 2011).
Azo Polymers for Optical Storage
Derivatives of this compound have been studied for their application in azo polymers for reversible optical storage, playing a role in the development of advanced data storage technologies (Meng et al., 1996).
Synthesis of Pyrrole Derivatives
It is also involved in the synthesis of pyrrole derivatives, which are important in the field of organic chemistry and drug development (Dawadi & Lugtenburg, 2011).
作用機序
特性
IUPAC Name |
methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSLVANRWARYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

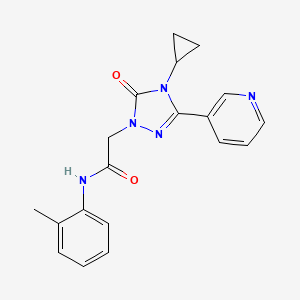

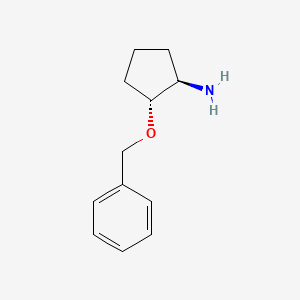
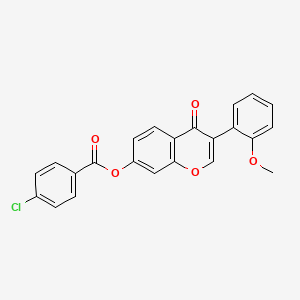
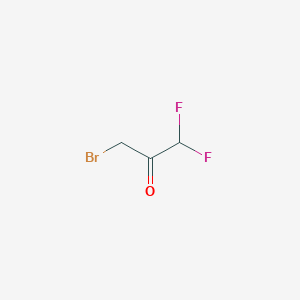
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)
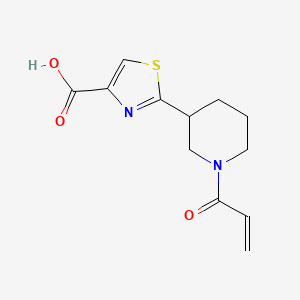
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
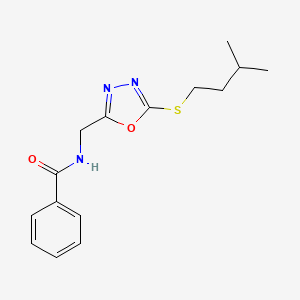
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)